molecular formula C18H44N2O8Si2 B1588715 N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine CAS No. 214362-07-9

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine

Cat. No.: B1588715
CAS No.: 214362-07-9
M. Wt: 472.7 g/mol
InChI Key: AFHXHUBTTHIEHJ-UHFFFAOYSA-N
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Description

N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine: is a versatile organosilane compound. It is characterized by the presence of both hydroxyethyl and trimethoxysilylpropyl groups attached to an ethylenediamine backbone. This unique structure imparts the compound with properties that make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-chloropropyltrimethoxysilane and ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes:

    Reaction of ethylenediamine with 3-chloropropyltrimethoxysilane: This step forms an intermediate compound.

    Reaction of the intermediate with ethylene oxide: This step introduces the hydroxyethyl groups, resulting in the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine can undergo various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous or humid conditions.

    Condensation: Often occurs under acidic or basic conditions.

    Substitution: Requires specific reagents depending on the desired substitution.

Major Products:

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane bonds.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

Chemistry:

    Surface Modification: Used to modify the surface properties of materials, enhancing their compatibility with other substances.

    Catalysis: Acts as a ligand in catalytic reactions, improving the efficiency of certain processes.

Biology:

    Bioconjugation: Used to link biomolecules to surfaces or other molecules, facilitating various biological assays and studies.

Medicine:

    Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable bonds with various drugs.

Industry:

    Adhesives and Sealants: Enhances the adhesion properties of adhesives and sealants.

    Coatings: Used in the formulation of coatings to improve their durability and performance.

Mechanism of Action

The mechanism by which N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethoxysilyl groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These bonds are strong and stable, providing enhanced properties to the materials they are applied to.

Comparison with Similar Compounds

    N,N’-Bis(trimethoxysilylpropyl)ethylenediamine: Lacks the hydroxyethyl groups, making it less versatile in certain applications.

    N,N’-Bis(hydroxyethyl)ethylenediamine: Lacks the trimethoxysilylpropyl groups, reducing its ability to form stable siloxane bonds.

Uniqueness: N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine is unique due to the presence of both hydroxyethyl and trimethoxysilylpropyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

2-[2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H44N2O8Si2/c1-23-29(24-2,25-3)17-7-9-19(13-15-21)11-12-20(14-16-22)10-8-18-30(26-4,27-5)28-6/h21-22H,7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHXHUBTTHIEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H44N2O8Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433304
Record name N,N'-BIS(HYDROXYETHYL)-N,N'-BIS(TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214362-07-9
Record name N,N'-BIS(HYDROXYETHYL)-N,N'-BIS(TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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